molecular formula C17H13Cl2N3O2 B14090579 N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide

N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14090579
M. Wt: 362.2 g/mol
InChI Key: SSCVCYSCKWAFAS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dichlorophenyl and hydroxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and 2-hydroxy-3-methylphenyl groups. This can be achieved through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the substituent groups.

    Substitution: The aromatic rings can participate in substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
  • N-(2,4-dichlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2,4-dichlorophenyl)-5-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both dichlorophenyl and hydroxy-methylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-2-4-11(16(9)23)14-8-15(22-21-14)17(24)20-13-6-5-10(18)7-12(13)19/h2-8,23H,1H3,(H,20,24)(H,21,22)

InChI Key

SSCVCYSCKWAFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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